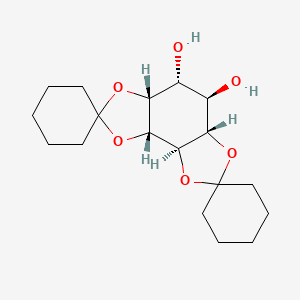

1,2-5,6-di-O-cyclohexylidene-myo-inositol

Description

Significance of Myo-Inositol in Chemical Biology

Myo-inositol, a carbocyclic polyol, is a fundamentally important molecule in the realm of chemical biology. It serves as a precursor for a vast array of signaling molecules and structural components within eukaryotic cells. wikipedia.orgzellbio.eu One of its most critical roles is as the structural foundation for inositol (B14025) phosphates, which act as intracellular second messengers, and phosphatidylinositol (PI) and its phosphorylated derivatives (PIPs), which are essential components of cell membranes. wikipedia.org The strategic phosphorylation of the hydroxyl groups on the myo-inositol ring gives rise to a complex signaling language that governs a multitude of cellular processes. indianchemicalsociety.com These processes include signal transduction, membrane trafficking, and the regulation of ion channels. The unique stereochemistry of myo-inositol, with its one axial and five equatorial hydroxyl groups, allows for this diverse range of biological functions. nih.gov

Myo-inositol is synthesized from glucose-6-phosphate in a two-step enzymatic process. wikipedia.org Its presence is ubiquitous in both plants and animals, highlighting its conserved and vital role in cellular life. britannica.com In plants, myo-inositol is a key component of phytic acid, which serves as a primary storage form of phosphate (B84403). nih.gov The study of myo-inositol and its derivatives is crucial for understanding fundamental cellular communication and has implications for various fields of biological research. nih.gov

Role of Ketal-Protected Myo-Inositol Derivatives in Organic Synthesis

The polyhydroxylated nature of myo-inositol presents a significant challenge for chemists aiming to selectively modify specific hydroxyl groups. To achieve regioselectivity in synthetic transformations, the strategic use of protecting groups is essential. Ketal-protected myo-inositol derivatives, such as those formed with acetone (B3395972) or cyclohexanone (B45756), are invaluable intermediates in organic synthesis. rsc.org These protecting groups temporarily block certain hydroxyl groups, allowing for chemical reactions to occur at the unprotected positions.

The formation of di-O-cyclohexylidene ketals, for instance, can yield several isomers, including 1,2:4,5-di-O-cyclohexylidene-myo-inositol and 1,2:5,6-di-O-cyclohexylidene-myo-inositol. rsc.org The choice of protecting group and the reaction conditions can influence the regiochemical outcome of the protection step. rsc.org This differential protection is a cornerstone of inositol chemistry, enabling the synthesis of complex, biologically active molecules. These protected intermediates serve as versatile scaffolds for the construction of various phosphoinositols and their analogs, which are indispensable tools for dissecting cellular signaling pathways. indianchemicalsociety.comias.ac.in The subsequent removal of the ketal protecting groups, typically under acidic conditions, regenerates the free hydroxyls, yielding the final target molecule. unimi.it

Overview of 1,2-5,6-di-O-cyclohexylidene-myo-inositol as a Synthetic Platform

Among the various ketal-protected derivatives, this compound has emerged as a particularly useful and versatile synthetic platform. This specific protection pattern leaves the C-3 and C-4 hydroxyl groups free for chemical manipulation. This feature makes it a valuable starting material for the synthesis of a range of biologically important molecules, most notably phosphatidylinositol mannosides (PIMs). researchgate.netnih.gov PIMs are complex glycolipids found in the cell wall of Mycobacterium tuberculosis and are involved in host-pathogen interactions.

The synthesis of PIMs often involves the selective glycosylation of the available hydroxyl groups of this compound. researchgate.netresearchgate.net This compound has been utilized in synthetic strategies that allow for selective access to the O-1, O-2, and O-6 positions of the myo-inositol core, demonstrating its versatility. nih.gov Furthermore, its use as a chiral starting material allows for the enantioselective synthesis of complex natural products and their analogs. pnas.org The strategic application of this compound underscores the power of protecting group chemistry in transforming a simple, achiral molecule like myo-inositol into complex, stereochemically defined structures with significant biological relevance. unimi.it

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H28O6 |

|---|---|

Molecular Weight |

340.4 g/mol |

InChI |

InChI=1S/C18H28O6/c19-11-12(20)14-16(24-18(22-14)9-5-2-6-10-18)15-13(11)21-17(23-15)7-3-1-4-8-17/h11-16,19-20H,1-10H2/t11-,12-,13-,14+,15-,16-/m1/s1 |

InChI Key |

PHAPESVEHHOBEI-YTQIUSBHSA-N |

Isomeric SMILES |

C1CCC2(CC1)O[C@@H]3[C@@H]([C@H]([C@H]4[C@H]([C@@H]3O2)OC5(O4)CCCCC5)O)O |

Canonical SMILES |

C1CCC2(CC1)OC3C(C(C4C(C3O2)OC5(O4)CCCCC5)O)O |

Origin of Product |

United States |

Synthetic Strategies for 1,2 5,6 Di O Cyclohexylidene Myo Inositol

Classical Ketalization Approaches

The most common and established method for the synthesis of 1,2-5,6-di-O-cyclohexylidene-myo-inositol involves the direct acid-catalyzed ketalization of myo-inositol.

Acid-Catalyzed Condensation with Cyclohexanone (B45756) or Dimethoxycyclohexane

The direct reaction of myo-inositol with either cyclohexanone or its dimethyl acetal (B89532), 1,1-dimethoxycyclohexane, in the presence of an acid catalyst is a fundamental approach. rsc.org Homogeneous acid catalysts such as para-toluenesulfonic acid (p-TSA) and camphorsulfonic acid (CSA) are traditionally used for these transformations. rsc.org The reaction with dimethoxycyclohexane is often preferred as it avoids the production of water as a byproduct, which can complicate the reaction equilibrium.

The acid catalyst protonates the carbonyl group of cyclohexanone or one of the methoxy (B1213986) groups of dimethoxycyclohexane, activating it for nucleophilic attack by the hydroxyl groups of myo-inositol. The formation of the desired 1,2-5,6-diketal is one of several possible isomeric products, including the 1,2:4,5- and 1,2:3,4-di-O-cyclohexylidene-myo-inositols. rsc.org

Optimization of Reaction Conditions for Yield and Regioselectivity

Achieving a high yield and regioselectivity for the desired 1,2-5,6-isomer requires careful optimization of the reaction conditions. Key parameters that influence the outcome include the choice of catalyst, solvent, temperature, and reaction time. For instance, the use of p-toluenesulfonic acid in dimethylformamide (DMF) has been reported for the synthesis of dicyclohexylidene derivatives of myo-inositol.

The relative reactivity of the different hydroxyl groups of myo-inositol plays a significant role in the product distribution. The cis-vicinal diols at the 1,2- and 5,6-positions are generally more reactive towards ketalization than other combinations. By carefully controlling the stoichiometry of the reagents and the reaction time, it is possible to favor the formation of the diketal over mono-ketal or other isomeric diketals. The removal of water or methanol (B129727) formed during the reaction, for example by using a Dean-Stark apparatus or performing the reaction under reduced pressure, can drive the equilibrium towards the desired product. rsc.org

Table 1: Comparison of Classical Ketalization Conditions

| Parameter | Condition 1 | Condition 2 |

| Reagent | Cyclohexanone | 1,1-Dimethoxycyclohexane |

| Catalyst | p-Toluenesulfonic acid | Camphorsulfonic acid |

| Solvent | Dimethylformamide (DMF) | Toluene |

| Temperature | Elevated (e.g., 100-120 °C) | Reflux |

| Byproduct Removal | Azeotropic distillation | Not directly applicable |

Advanced Synthetic Methodologies

To overcome some of the limitations of classical methods, such as the use of corrosive homogeneous catalysts and difficulties in product separation, more advanced synthetic strategies have been developed.

Application of Heterogeneous Catalysts (e.g., H2SO4-silica) in Myo-Inositol Derivatization

A significant advancement in the synthesis of myo-inositol derivatives is the use of solid-supported acid catalysts, such as sulfuric acid adsorbed on silica (B1680970) (H2SO4-silica). rsc.org This heterogeneous catalyst offers several advantages, including being eco-friendly, easy to prepare, and simple to handle. rsc.org A key benefit is its straightforward removal from the reaction mixture by filtration, which is particularly advantageous as the products are often water-soluble, making aqueous work-ups problematic for removing homogeneous catalysts. rsc.org

The diketalization of myo-inositol with dimethoxycyclohexane in the presence of H2SO4-silica has been shown to produce a mixture of dicyclohexylidene derivatives, including (±)-1,2:4,5-di-O-cyclohexylidene-myo-inositol, (±)-1,2:5,6-di-O-cyclohexylidene-myo-inositol, and (±)-1,2:3,4-di-O-cyclohexylidene-myo-inositol, in good yields. rsc.org The ability to tune the reaction conditions with this catalyst allows for the selective synthesis of mono-, di-, tri-, or tetra-protected inositol (B14025) derivatives. rsc.org

Chemo-enzymatic Approaches to Racemic Myo-Inositol Derivatives

Chemo-enzymatic methods combine the efficiency of chemical synthesis with the high selectivity of enzymatic transformations. These approaches are particularly valuable for the preparation of optically pure myo-inositol derivatives. While often employed for the resolution of racemates (as discussed in the next section), chemo-enzymatic strategies can also be used in the synthesis of racemic intermediates. For example, enzymes can be used to selectively deprotect a meso-inositol derivative to generate a racemic mixture of a desired intermediate, which can then be further functionalized chemically.

Resolution of Enantiomers and Diastereomers of this compound

Since myo-inositol is a meso compound, its derivatization with chiral reagents or in a chiral environment can lead to the formation of enantiomers and diastereomers. The separation of these stereoisomers is crucial for the synthesis of optically active inositol phosphates.

Enzyme-catalyzed regio- and enantioselective esterification is a powerful tool for the kinetic resolution of racemic this compound. Lipases are commonly used for this purpose. In a typical resolution, the racemic diol is treated with an acyl donor, such as vinyl acetate (B1210297), in an organic solvent in the presence of a lipase (B570770). The enzyme will selectively acylate one of the enantiomers, leaving the other unreacted. For instance, the lipase from Candida antarctica has been shown to selectively acetylate the L-enantiomer of a racemic di-O-benzyl-myo-inositol derivative, leaving the D-enantiomer untouched. nih.gov This allows for the separation of the acylated and unacylated enantiomers by chromatography.

Alternatively, the racemic diol can be chemically acylated to form a racemic mixture of the monoacetate. Subsequent enzyme-catalyzed hydrolysis of this racemic acetate can selectively deacylate one enantiomer, again allowing for the separation of the alcohol and the remaining acetate. These enzymatic methods provide an efficient route to obtain both enantiomers of this compound in high optical purity.

Another approach for the resolution of enantiomers involves the formation of diastereomeric derivatives. This can be achieved by reacting the racemic diol with a chiral auxiliary, such as an optically active acid chloride. The resulting diastereomeric esters can then be separated by chromatography. Subsequent removal of the chiral auxiliary yields the separated enantiomers. For example, diastereomers of a protected myo-inositol derivative have been separated after reacting with menthoxyacetyl chloride.

Table 2: Methods for Stereoisomer Resolution

| Method | Principle | Key Reagents/Components | Outcome |

| Enzymatic Kinetic Resolution | Enantioselective acylation or hydrolysis | Lipases (e.g., from Candida antarctica), acyl donor (e.g., vinyl acetate) | Separation of enantiomers (one as alcohol, one as ester) |

| Diastereomeric Derivatization | Formation of separable diastereomers | Chiral auxiliary (e.g., menthoxyacetyl chloride) | Separation of diastereomers by chromatography, followed by removal of auxiliary |

Enzymatic/Biocatalytic Resolution Techniques

Enzymatic methods are highly valued for their regio- and enantioselectivity, often proceeding under mild conditions. cas.cz For this compound, biocatalytic resolution has been effectively achieved through both the hydrolysis of esters and the direct esterification of the diol in organic solvents. nih.gov

The enantioselective hydrolysis of ester derivatives of racemic this compound offers a pathway to obtain optically pure materials. nih.gov This technique involves the use of enzymes, typically lipases, to selectively hydrolyze the ester group of one enantiomer, leaving the other enantiomer's ester intact. This process results in a mixture of an optically active alcohol and an optically active ester, which can then be separated. The hydrolysis of mono-O-acetates of racemic myo-inositol derivatives using enzymes has been shown to yield products that are complementary to those obtained through enzymatic esterification. nih.gov

A highly effective method for the optical resolution of racemic this compound is enzyme-catalyzed esterification in an organic solvent. nih.govcas.cz This approach has been proven successful for the selective protection and optical resolution of compounds containing hydroxyl groups. cas.cz Lipases, in particular, have demonstrated high regio- and enantiospecificity in these reactions. cas.cz

For instance, in the acylation of racemic 1,2:5,6-di-O-cyclohexylidene-myo-inositol, different lipases exhibit distinct selectivities. Lipase P, from a Pseudomonas species, acetylates the hydroxyl group at the C-3 position of the D-enantiomer. cas.cz Conversely, Lipase AY, from Candida cylindracea, exclusively acetylates the hydroxyl group at the C-4 position of the same D-enantiomer. cas.cz These reactions produce optically pure 4-protected products and the unreacted L-enantiomer, which can then be separated. cas.cz The choice of enzyme thus allows for targeted protection of specific hydroxyl groups, a key advantage in the synthesis of complex inositol phosphates. cas.cz

Table 1: Enzyme Selectivity in the Acetylation of Racemic 1,2:5,6-di-O-cyclohexylidene-myo-inositol

| Enzyme | Source | Position of Acetylation | Enantiomer Acylated |

|---|---|---|---|

| Lipase P | Pseudomonas sp. | C-3 | D-enantiomer |

This table summarizes the regioselectivity and enantiopreference of different lipases in the acetylation of racemic 1,2:5,6-di-O-cyclohexylidene-myo-inositol, based on research findings. cas.cz

Diastereomeric Derivative Formation and Separation

Another common strategy for resolving racemates involves converting the enantiomers into a mixture of diastereomers by reacting them with a chiral auxiliary. sci-hub.se The resulting diastereomers have different physical properties, such as solubility, which can be exploited for separation, typically through crystallization or chromatography. lookchem.comresearchgate.net

One approach involves the reaction of a racemic myo-inositol derivative with menthoxyacetyl chloride to form diastereomeric esters. google.com These diastereomers can then be resolved, and subsequent hydrolysis removes the chiral auxiliary to yield the separated, optically active enantiomers. google.com

Crystallization is a powerful technique for separating these diastereomeric derivatives on a large scale. researchgate.net For example, racemic 4-O-allyl-myo-inositol-1,3,5-orthoesters have been successfully resolved by forming diastereomeric dicamphanates, which are then separated by crystallization from alcoholic solvents. researchgate.net Similarly, the resolution of myo-inositol stereoisomers has been achieved by forming diastereomers with D-camphor dimethyl acetal as a chiral auxiliary, followed by separation via crystallization. lookchem.com The first crystallization step can isolate one diastereomer in high yield, while a second crystallization from the mother liquor can be used to isolate another. lookchem.com

Chromatographic Resolution Methods for Chiral Myo-Inositol Derivatives

Chromatography is an indispensable tool for the separation of chiral myo-inositol derivatives. It can be used to separate diastereomers formed using a chiral auxiliary or, in some cases, for the direct separation of enantiomers using a chiral stationary phase.

Following the formation of diastereomers, column chromatography is frequently employed for their separation. For instance, diastereomeric tetra-O-benzyl-myo-inositol derivatives have been isolated using silica gel chromatography. lookchem.com High-performance liquid chromatography (HPLC) offers higher resolution and is a valuable analytical and preparative tool. lookchem.com Specific HPLC methods have been developed for the analysis and separation of myo-inositol derivatives, such as the use of Chiralpak AD columns for tetra-O-benzyl-myo-inositols and Hypercarb™ columns for separating all four diastereomeric D-camphor-acetals of myo-inositol. lookchem.com

The separation of underivatized inositol isomers can be challenging, but HPLC methods using columns like Aminex HPX-87C with a calcium-form cation-exchange resin and pulsed amperometric detection have been developed for their analysis. researchgate.net While these methods are for the parent inositols, they highlight the capability of HPLC in separating closely related polyol structures. researchgate.netshodexhplc.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2:3,4-di-O-cyclohexylidene-myo-inositol |

| 1,2:4,5-di-O-cyclohexylidene-myo-inositol |

| 2,3-mono-O-cyclohexylidene-myo-inositol |

| 5-fluorouridine |

| Acetic anhydride |

| D-camphor dimethyl acetal |

| L-camphor |

| tetra-O-benzyl-myo-inositol |

| myo-inositol 1,4,5-trisphosphate |

| menthoxyacetyl chloride |

| 4-O-allyl-myo-inositol-1,3,5-orthoester |

| D-glucose |

| phosphatidylinositol |

Chemical Reactivity and Regioselective Functionalization of 1,2 5,6 Di O Cyclohexylidene Myo Inositol

Reactivity Profile of Unprotected Hydroxyl Groups (C3 and C4)

The two free hydroxyl groups at the C3 and C4 positions of 1,2:5,6-di-O-cyclohexylidene-myo-inositol are vicinal and exist in a trans-diequatorial orientation. google.com While both are secondary alcohols, their chemical environments are not identical, leading to differences in reactivity that can be exploited for regioselective functionalization.

Enzymatic methods have proven highly effective in distinguishing between the two hydroxyl groups. Lipases, for example, can exhibit high regio- and enantiospecificity in acylation reactions, allowing for the selective protection of one hydroxyl group over the other. cas.cz

Regioselective Derivatization Strategies

The ability to selectively functionalize the C3 and C4 hydroxyl groups is fundamental to the synthesis of specific inositol (B14025) phosphate (B84403) isomers and other derivatives. Various strategies have been developed to achieve this regiocontrol.

The primary application of 1,2:5,6-di-O-cyclohexylidene-myo-inositol is as a precursor for inositol phosphates, which act as second messengers in cellular signaling. sci-hub.se The synthesis of these molecules requires precise, regioselective phosphorylation of the free hydroxyl groups.

The process often involves a phosphitylating agent followed by an oxidation step. For example, phosphoramidites such as o-xylylene (B1219910) N,N-diethylphosphoramidite have been used for the exhaustive phosphorylation of polyols. sci-hub.se The use of phosphitylating agents with bulky substituents, like dibenzyl N,N-diisopropylphosphoramidite, allows for the stepwise introduction of phosphate groups. The reactivity of the hydroxyl groups can be controlled to achieve selective phosphorylation. A common approach involves protecting one hydroxyl group, phosphorylating the other, and then deprotecting and phosphorylating the first.

Optically active D-myo-inositol 1,4,5-trisphosphate, a crucial second messenger, can be synthesized from chiral 1,2:5,6-di-O-cyclohexylidene-myo-inositol. bath.ac.uk This highlights the importance of obtaining enantiomerically pure starting materials, which can be achieved through enzymatic resolution of the racemic diol. nih.govacs.org The process of limited phosphitylation can also be surprisingly regioselective; in certain cases where multiple hydroxyl groups are unprotected, the lower reactivity of the 2-hydroxyl group can be leveraged to achieve selective phosphorylation at other positions. google.com

Table 1: Examples of Phosphorylating Agents Used with Inositol Derivatives

| Phosphorylating Agent | Application/Context | Reference |

|---|---|---|

| Tetrabenzyl pyrophosphate (TBPP) | Used with n-BuLi for phosphorylation. | hilarispublisher.com |

| o-Xylylene N,N-diethylphosphoramidite (OXDEP) | A phosphitylating agent for obtaining inositol phosphates in good yield. | hilarispublisher.com |

| Bis(benzyloxy)diisopropylaminophosphine | Used for phosphitylation of tetrols, followed by oxidation. | bath.ac.uk |

| Diphenyl chlorophosphate | Can form cyclic phosphates with vicinal diols. | google.com |

Regioselective alkylation and acylation are critical steps for creating intermediates where the C3 and C4 hydroxyls are differentially protected, paving the way for further modifications like phosphorylation.

Acylation: Enzyme-catalyzed acylation offers a powerful tool for achieving both regioselectivity and enantioselectivity. cas.cz Lipases from different sources can selectively acylate different positions. For instance, Lipase (B570770) AY from Candida cylindracea has been shown to exclusively acetylate the C4-hydroxyl of the D-enantiomer of racemic 1,2:5,6-di-O-cyclohexylidene-myo-inositol. In contrast, Lipase P from Pseudomonas sp. acetylates the C3-hydroxyl of the same D-enantiomer. cas.cz This enzymatic approach provides an efficient route to optically pure and selectively protected inositol derivatives. nih.govcas.cz

Alkylation: The regioselectivity of O-alkylation is often governed by the reaction conditions, particularly the base and solvent used. nih.gov The formation of alkali metal alkoxides can direct alkylating agents to a specific hydroxyl group through chelation. nih.govresearchgate.net Studies on myo-inositol derivatives show that lithium alkoxides generally provide higher selectivity than sodium alkoxides. nih.gov Tin-mediated benzylation has also been employed as a regioselective protection strategy in the synthesis of D-myo-inositol 1,4,5-trisphosphate. bath.ac.uk

Table 2: Regioselective Acylation of Racemic 1,2:5,6-di-O-cyclohexylidene-myo-inositol

| Enzyme | Enantiomer Acylated | Position of Acylation | Outcome | Reference |

|---|---|---|---|---|

| Lipase AY (Candida cylindracea) | D-enantiomer | C4 | Optically pure 4-protected D-isomer and unreacted L-isomer. | cas.cz |

| Lipase P (Pseudomonas sp.) | D-enantiomer | C3 | Optically pure 3-protected D-isomer and unreacted L-isomer. | cas.cz |

Tosylation of the free hydroxyl groups introduces a good leaving group, facilitating subsequent nucleophilic substitution reactions, often with inversion of configuration. This is a common strategy for accessing different inositol isomers. While specific studies focusing solely on the tosylation of 1,2:5,6-di-O-cyclohexylidene-myo-inositol are not extensively detailed in the provided context, the principles of electrophilic functionalization of myo-inositol derivatives are well-established. researchgate.net

The reaction of unprotected myo-inositol with electrophiles like aroyl chlorides and tosyl chloride in solvents such as dimethylacetamide (DMA) or dimethyl sulfoxide (B87167) (DMSO) can lead to regioselective substitution. researchgate.net For 1,2:5,6-di-O-cyclohexylidene-myo-inositol, the relative reactivity of the C3 and C4 hydroxyls towards tosyl chloride would similarly depend on steric accessibility and reaction conditions, allowing for monot-osylation or di-tosylation. The resulting tosylates are valuable intermediates for synthesizing modified inositol phosphate analogs.

Investigation of Reaction Mechanisms and Control of Selectivity

Understanding the mechanisms that govern regioselectivity is crucial for designing rational synthetic routes. In the functionalization of 1,2:5,6-di-O-cyclohexylidene-myo-inositol, several factors control the reaction outcomes.

Chelation Control: In O-alkylation reactions, the regioselectivity is significantly influenced by the ability of the metal counter-ion (e.g., Li⁺ or Na⁺) of the alkoxide to form a chelate with adjacent oxygen atoms. nih.gov This chelation can enhance the nucleophilicity of a specific hydroxyl group, directing the electrophile to that site. The choice of solvent and reaction temperature also plays a role in the stability of these chelated intermediates and, consequently, the observed selectivity. nih.govresearchgate.net

Enzymatic Control: The high degree of selectivity observed in enzyme-catalyzed reactions is attributed to the specific three-dimensional structure of the enzyme's active site. cas.cz The substrate, 1,2:5,6-di-O-cyclohexylidene-myo-inositol, binds to the enzyme in a particular orientation, exposing only one of the two hydroxyl groups to the catalytic residues responsible for the acyl transfer. This lock-and-key mechanism accounts for both the high regioselectivity (e.g., C3 vs. C4) and enantioselectivity (D vs. L isomer). nih.govcas.cz

Steric and Electronic Effects: In non-chelation or non-enzymatic reactions, selectivity is often a result of a combination of steric and electronic factors. The bulky cyclohexylidene groups sterically hinder the approach of reagents, and the relative accessibility of the C3 and C4 positions can dictate the site of reaction. For instance, acylation of myo-inositol orthoesters in the presence of organic bases shows that regioselectivity can vary depending on the specific acylating agent used, indicating a subtle interplay of these effects. semanticscholar.org

Applications in Complex Organic Synthesis

1,2:5,6-di-O-cyclohexylidene-myo-inositol as a Chiral Building Block

As a chiral precursor, 1,2:5,6-di-O-cyclohexylidene-myo-inositol offers a rigid framework with defined stereochemistry, which is essential for the synthesis of optically active target molecules. Its utility is most prominent in the synthesis of various inositol-containing natural products and their derivatives.

myo-Inositol polyphosphates are a class of intracellular signaling molecules that play a crucial role in numerous cellular processes. The synthesis of these complex molecules often begins with optically active derivatives of myo-inositol. 1,2:5,6-di-O-cyclohexylidene-myo-inositol has been instrumental as a starting material for the synthesis of significant signaling molecules like D-myo-inositol 1,4,5-trisphosphate (InsP₃) and D-myo-inositol 1,3,4,5-tetrakisphosphate. sci-hub.seresearchgate.net The two free hydroxyl groups at the C3 and C4 positions provide handles for regioselective phosphorylation, a key step in the synthetic sequence. acs.orgstonybrook.edu

Enzymatic resolution of racemic 1,2:5,6-di-O-cyclohexylidene-myo-inositol provides access to the enantiomerically pure forms necessary for the synthesis of naturally occurring D-isomers of inositol (B14025) polyphosphates. acs.orgstonybrook.edunih.gov This chemoenzymatic approach allows for the large-scale preparation of these valuable chiral intermediates. acs.orgnih.gov

Table 1: Examples of myo-Inositol Polyphosphates Synthesized from 1,2:5,6-di-O-cyclohexylidene-myo-inositol

| Target Molecule | Key Synthetic Strategy | Reference |

| D-myo-Inositol 1,4,5-trisphosphate (InsP₃) | Enzymatic resolution followed by regioselective phosphorylation. | sci-hub.senih.gov |

| D-myo-Inositol 1,3,4,5-tetrakisphosphate | Stepwise phosphorylation of a resolved chiral intermediate. | researchgate.net |

| L-myo-Inositol 1,4,5-trisphosphate | Utilization of the L-enantiomer obtained from resolution. | nih.gov |

Phosphatidylinositols are a class of phospholipids (B1166683) that are major components of eukaryotic cell membranes and are central to signal transduction pathways. The synthesis of these complex lipids requires precisely functionalized myo-inositol derivatives. 1,2:5,6-di-O-cyclohexylidene-myo-inositol serves as a key intermediate, allowing for the introduction of the diacylglycerol phosphate (B84403) moiety at a specific position on the inositol ring. acs.orgstonybrook.edu

The synthesis of the D-3 series of phosphatidylinositol phosphates, including phosphatidylinositol 3-phosphate, 3,4-bisphosphate, and 3,4,5-trisphosphate, has been successfully achieved using the enantiomers of 1,2:5,6-di-O-cyclohexylidene-myo-inositol. acs.orgstonybrook.edu These synthetic routes provide access to crucial lipids for studying the phosphoinositide 3-kinase (PI 3-kinase) signaling pathway. acs.org

Glycosylphosphatidylinositol (GPI) anchors are complex glycolipids that attach a wide variety of proteins to the surface of eukaryotic cells. The intricate structure of the GPI anchor core, which includes a glycosylated phosphatidylinositol unit, presents a significant synthetic challenge. Racemic 2,3:4,5-di-O-cyclohexylidene-myo-inositol, a related isomer, has been a common starting point for the synthesis of the inositol portion of the GPI anchor. nih.gov This protected inositol allows for the selective functionalization of the hydroxyl groups, which is necessary for the sequential assembly of the glycan chain and the lipid tails. nih.gov The synthesis of functionalized GPIs has been achieved using a convergent-divergent strategy starting from protected inositol building blocks. nih.gov

Synthesis of Biologically Relevant Myo-Inositol Derivatives

Beyond its role in the total synthesis of natural products, 1,2:5,6-di-O-cyclohexylidene-myo-inositol is a valuable precursor for creating a range of biologically active myo-inositol derivatives.

Modified myo-inositol derivatives are powerful tools for studying the enzymes involved in inositol phosphate metabolism. These synthetic analogues can act as inhibitors or probes to elucidate the function and regulation of these enzymes. For instance, phosphorothioate (B77711) analogues of myo-inositol 1,4,5-trisphosphate, which show inhibitory activity against myo-inositol 1,4,5-trisphosphate 5-phosphatase, have been synthesized. bath.ac.uk The synthesis of these analogues often involves the use of protected inositol intermediates to control the regioselectivity of the modifications. bath.ac.ukbath.ac.uk

Isotopically labeled compounds are indispensable for a variety of biochemical and metabolic studies. The synthesis of isotopically labeled myo-inositol derivatives allows researchers to trace the metabolic fate of inositol and its phosphates in cells and tissues. While direct synthesis from labeled myo-inositol is one approach, the use of protected intermediates like 1,2:5,6-di-O-cyclohexylidene-myo-inositol can serve as a starting point for the introduction of isotopes at specific positions. google.com For example, the synthesis of [³⁵S]-labeled myo-inositol 1,4,5-trisphosphate 1-phosphorothioate has been accomplished using a precursor derived from a protected myo-inositol. bath.ac.uk

Contributions to the Synthesis of Cyclitol-Nucleoside Conjugates

The role of 1,2-5,6-di-O-cyclohexylidene-myo-inositol as a precursor in the synthesis of cyclitol-nucleoside conjugates is not extensively documented in publicly available scientific literature. A thorough review of existing research reveals a lack of specific examples where this particular protected inositol derivative has been utilized to create a covalent linkage with a nucleoside or nucleobase.

While the synthesis of cyclitol-nucleoside conjugates is an active area of research, studies have predominantly focused on other protected inositol derivatives as starting materials. For instance, the synthesis of d-chiro-inositol adenophostin, a potent cyclitol-nucleoside conjugate, was achieved using racemic 1,2:4,5-di-O-isopropylidene-myo-inositol. This highlights the utility of protected cyclitols in this field of organic synthesis. However, direct analogues of these synthetic routes employing This compound have not been reported.

The potential of This compound in this application remains theoretical in the absence of published research. Its structural features, with two free hydroxyl groups at the 3- and 4-positions, could theoretically allow for coupling with suitably modified nucleosides. However, without experimental data, any discussion of reaction pathways, yields, or the properties of the resulting conjugates would be speculative.

Therefore, based on the current body of scientific literature, there are no detailed research findings or established protocols for the synthesis of cyclitol-nucleoside conjugates originating from This compound .

Data on Related Synthetic Precursors

To provide context, the following table details a related precursor mentioned in the synthesis of a cyclitol-nucleoside conjugate, as specific data for the title compound in this application is unavailable.

| Precursor Compound | Resulting Conjugate | Key Synthetic Step |

|---|---|---|

| racemic 1,2:4,5-di-O-isopropylidene-myo-inositol | d-chiro-inositol adenophostin | Nucleophilic coupling of a ribose orthoester with a chiral myo-inositol triflate derivative. |

Stereochemical Investigations of 1,2 5,6 Di O Cyclohexylidene Myo Inositol and Its Derivatives

Determination of Chirality and Absolute Configuration

The myo-inositol molecule itself is a meso compound, meaning it is achiral despite having chiral centers, due to an internal plane of symmetry. However, the selective protection of its hydroxyl groups at the 1,2- and 5,6-positions with cyclohexylidene groups removes this symmetry, resulting in a chiral molecule that exists as a pair of enantiomers. The resulting racemic mixture is often designated as (±)-1,2:5,6-di-O-cyclohexylidene-myo-inositol.

Determination of the absolute configuration of each enantiomer is crucial for its use in stereospecific synthesis. This is typically achieved through several methods:

Chiral Resolution and Correlation: The racemic mixture can be resolved into its individual enantiomers. This is often accomplished by derivatizing the free 3- and 4-hydroxyl groups with a chiral auxiliary, separating the resulting diastereomers by chromatography, and then removing the auxiliary. The absolute configuration of the separated enantiomers can then be assigned by chemical correlation to a known chiral standard.

Enzymatic Methods: As discussed in the following section, enzymes can selectively react with one enantiomer, allowing for their separation and subsequent characterization. acs.orgbath.ac.uk

Optical Rotation: Once separated, each enantiomer will rotate plane-polarized light in opposite directions. The specific rotation ([α]D) is a characteristic physical property used to identify a specific enantiomer. For example, the related compound 1,2:5,6-Di-O-cyclohexylidene-L-chiro-inositol has a reported specific rotation of [α]D -16° in chloroform. pnas.org

X-ray Crystallography: Unambiguous determination of the absolute configuration can be achieved by X-ray crystallography of a single crystal of one of the enantiomers, often as a derivative containing a heavy atom (the Flack method) or by co-crystallization with a known chiral molecule.

Assessment of Enantiomeric Purity in Synthetic Pathways

The synthesis of enantiomerically pure inositol (B14025) derivatives is critical for producing biologically active molecules like phosphatidylinositols and their phosphates. A primary strategy for obtaining single enantiomers of 1,2-5,6-di-O-cyclohexylidene-myo-inositol and its derivatives is through the enzymatic kinetic resolution of a racemic mixture. acs.org

This process utilizes the stereoselectivity of enzymes, such as lipases, which preferentially catalyze a reaction on one enantiomer over the other. For instance, porcine pancreatic lipase (B570770) (PPL) has been effectively used in the resolution of acylated derivatives of (±)-1,2:5,6-di-O-cyclohexylidene-myo-inositol. bath.ac.uk In a typical procedure, a racemic mono-acylated derivative is exposed to the enzyme in a buffer solution. The lipase selectively hydrolyzes the acyl group from one enantiomer at a much faster rate, leaving the other acylated enantiomer unreacted.

The reaction results in a mixture of a de-acylated alcohol of one configuration and the unreacted acylated starting material of the opposite configuration. These two compounds, having different chemical properties (alcohol vs. ester), can then be easily separated by standard chromatographic techniques. The enantiomeric excess (e.e.), a measure of the purity of the separated enantiomers, is a critical parameter in assessing the success of the resolution. Research has shown that using the 4-O-butanoyl derivative with porcine pancreatic lipase can yield the D-1,2:5,6-di-O-cyclohexylidene-myo-inositol with high purity. bath.ac.uk

| Parameter | Description | Reference |

|---|---|---|

| Starting Material | (±)-4-O-butanoyl-1,2:5,6-di-O-cyclohexylidene-myo-inositol | bath.ac.uk |

| Enzyme | Porcine Pancreatic Lipase (PPL) | bath.ac.uk |

| Reaction Type | Stereoselective hydrolysis | bath.ac.uk |

| Products after Separation | D-1,2:5,6-di-O-cyclohexylidene-myo-inositol (hydrolyzed product) | bath.ac.uk |

| L-4-O-butanoyl-1,2:5,6-di-O-cyclohexylidene-myo-inositol (unreacted) | ||

| Enantiomeric Excess (e.e.) | 88% for the D-inositol product | bath.ac.uk |

Conformational Analysis of Protected Myo-Inositol Ring Systems

The conformation of the six-membered myo-inositol ring is significantly influenced by the bulky cyclohexylidene protecting groups. These groups introduce steric strain and restrict the ring's flexibility, leading to distinct conformational preferences that differ between the solid and solution states. acs.orgnih.gov

Solid-State Conformation: In the solid state, as determined by single-crystal X-ray analysis, derivatives of this compound adopt a stable chair conformation . acs.orgnih.gov This arrangement is stabilized by a network of intermolecular C-H···O hydrogen bonds within the crystal lattice, which overcomes the inherent strain of the protected ring system to favor the classic, low-energy chair form. acs.org

Solution-State Conformation: In contrast, extensive Nuclear Magnetic Resonance (NMR) studies have revealed that in solution, these molecules predominantly adopt a boat conformation . acs.orgnih.gov This is an unusual and typically higher-energy conformation for a cyclohexane (B81311) ring. The preference for the boat form in solution is attributed to the stabilizing effect of an intramolecular C-H···O hydrogen bond between the H6 proton and the O3 oxygen of the cyclitol ring. This weak, noncovalent interaction brings these atoms into proximity, effectively locking the ring into a boat-like shape. acs.orgnih.gov This conformational preference has been observed across a range of solvents with varying polarities, indicating the robustness of this intramolecular interaction. acs.orgnih.gov The analysis of vicinal proton-proton coupling constants (³JHH) from NMR spectra is a key technique used to calculate the dihedral angles and thus deduce the ring's conformation in solution. acs.orgnih.gov

| State | Analytical Method | Observed Conformation | Primary Stabilizing Interaction | Reference |

|---|---|---|---|---|

| Solid | Single-Crystal X-ray Analysis | Chair | Intermolecular C-H···O hydrogen bonds | acs.orgnih.gov |

| Solution (various solvents) | NMR Spectroscopy (³JHH coupling constants) | Boat | Intramolecular C-H···O hydrogen bond | acs.orgnih.gov |

Advanced Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for the structural analysis of 1,2:5,6-di-O-cyclohexylidene-myo-inositol, offering insights into its conformation in solution and confirming its covalent structure.

Application of Multi-dimensional NMR Techniques (e.g., COSY, HSQC, NOESY) for Structural Elucidation

One-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons. However, for a molecule with multiple stereocenters and conformationally flexible protecting groups, multi-dimensional (2D) NMR techniques are essential for complete structural assignment.

Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For 1,2:5,6-di-O-cyclohexylidene-myo-inositol, COSY spectra are used to trace the proton-proton connectivities around the myo-inositol ring, confirming the sequence of the CH groups. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. researchgate.net This technique is crucial for assigning the ¹³C spectrum, which can be challenging due to the presence of multiple similar carbon environments in the cyclohexylidene groups and the inositol (B14025) core.

A detailed analysis of these 2D NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the precise connectivity and stereochemistry of 1,2:5,6-di-O-cyclohexylidene-myo-inositol.

Table 1: Representative 2D NMR Techniques for Structural Elucidation

| NMR Technique | Abbreviation | Information Obtained | Application to 1,2:5,6-di-O-cyclohexylidene-myo-inositol |

|---|---|---|---|

| Correlated Spectroscopy | COSY | Identifies spin-spin coupling between neighboring protons (¹H-¹H correlation). | Maps the connectivity of protons around the myo-inositol ring. |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons with their directly attached carbons (¹H-¹³C one-bond correlation). | Assigns specific carbon signals to their corresponding protons on the inositol and cyclohexylidene rings. |

| Nuclear Overhauser Effect Spectroscopy | NOESY | Identifies protons that are close in space (through-space ¹H-¹H correlation). | Provides data on the stereochemical arrangement and conformational preferences of the molecule. |

Utilization in Monitoring Reaction Progress and Product Purity

NMR spectroscopy is a powerful tool for real-time or near real-time monitoring of chemical reactions. nih.govjhu.edu In the synthesis or subsequent modification of 1,2:5,6-di-O-cyclohexylidene-myo-inositol, ¹H NMR can be used to track the disappearance of starting material signals and the appearance of product signals. This allows chemists to determine reaction completion, identify the formation of intermediates or byproducts, and optimize reaction conditions.

Furthermore, the purity of a synthesized batch of 1,2:5,6-di-O-cyclohexylidene-myo-inositol can be readily assessed by ¹H NMR. The presence of signals corresponding to solvents, starting materials, or reaction byproducts can be quantified, providing a clear picture of the sample's purity. orgsyn.org For instance, quantitative ¹H NMR (qNMR) can be employed to determine the purity of a sample with high accuracy by integrating the signals of the analyte against a certified internal standard.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a complementary technique to NMR that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming its molecular weight and offering further structural insights.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of the molecule. For 1,2:5,6-di-O-cyclohexylidene-myo-inositol (C₁₈H₂₈O₆), HRMS can distinguish its exact mass (340.1886 g/mol ) from other combinations of atoms that might have the same nominal mass. usbio.net Techniques like Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly used to obtain HRMS data, which is critical for confirming the identity of the synthesized compound. nih.govnih.govsemanticscholar.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion, often the molecular ion [M+H]⁺ or [M+Na]⁺) which is then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. This process provides a fragmentation pattern that is characteristic of the molecule's structure.

For 1,2:5,6-di-O-cyclohexylidene-myo-inositol, MS/MS experiments would reveal characteristic losses, such as the loss of one or both cyclohexylidene groups, or fragmentation of the inositol ring itself. By analyzing these fragmentation pathways, researchers can confirm the connectivity of the different parts of the molecule. This technique is particularly valuable for distinguishing between isomers, which may have identical molecular weights but different structural arrangements. nih.govnih.govnih.gov A study on a similar compound, 1-O-tert-Butyldiphenylsilyl-myo-inositol, demonstrated that the primary fragmentation involved the detachment of the inositol group from the parent compound. mdpi.com

Table 2: Predicted Fragmentation in MS/MS for 1,2:5,6-di-O-cyclohexylidene-myo-inositol

| Precursor Ion (m/z) | Predicted Fragment Ion | Neutral Loss |

|---|---|---|

| 341.19 ([M+H]⁺) | Loss of cyclohexanone (B45756) | C₆H₁₀O |

| 341.19 ([M+H]⁺) | Loss of one cyclohexylidene protecting group | C₆H₁₀O₂ |

| 341.19 ([M+H]⁺) | Loss of water from the inositol ring | H₂O |

Specialized Ionization Methods (e.g., NALDI-MS, ESI-FT-ICR-MS)

For complex molecules or challenging analytical problems, specialized ionization and analysis techniques can be employed.

Nanoparticle-Assisted Laser Desorption/Ionization Mass Spectrometry (NALDI-MS): NALDI is a variation of MALDI that uses nanoparticles as the matrix. This can be advantageous for the analysis of smaller molecules like protected inositols, where traditional MALDI matrices might produce interfering background signals in the low mass range. mdpi.com

Electrospray Ionization-Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (ESI-FT-ICR-MS): This technique combines the soft ionization of ESI with the ultra-high resolution and mass accuracy of an FT-ICR mass analyzer. mdpi.com ESI-FT-ICR-MS can provide unambiguous molecular formula assignments and is powerful for analyzing complex mixtures or for detailed fragmentation studies to elucidate complex structures. mdpi.combiorxiv.org The analysis of various inositol phosphates and synthesized silyl (B83357) organic compounds has been successfully performed using these advanced MS techniques. mdpi.combiorxiv.org

These advanced MS methods provide the highest level of confidence in the structural and compositional analysis of 1,2:5,6-di-O-cyclohexylidene-myo-inositol and its derivatives.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the most powerful method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. For derivatives of myo-inositol, this technique provides precise information on bond lengths, bond angles, and the conformation of the cyclohexane (B81311) ring, which is crucial for understanding its reactivity and interactions.

Research into the conformational preferences of cyclitol derivatives, including 1,2:5,6-di-O-cyclohexylidene-myo-inositol, has utilized single-crystal X-ray analysis to elucidate their solid-state structures. acs.org These studies have revealed that in the crystalline form, the molecule predominantly adopts a chair conformation. This preference is attributed to the influence of multiple intermolecular C-H···O hydrogen bonds, which stabilize the crystal lattice by forcing the molecule into this specific arrangement. acs.org This is in contrast to its conformation in solution, where it tends to adopt a boat-like structure. acs.org The chair conformation in the solid state minimizes steric hindrance and maximizes stabilizing intermolecular interactions, providing a clear picture of the molecule's structure when not in a solvated environment.

| Parameter | Observation for Substituted Cyclitols | Reference |

|---|---|---|

| Solid-State Conformation | Chair Conformation | acs.org |

| Stabilizing Interactions | Intermolecular C-H···O hydrogen bonds | acs.org |

| Comparison to Solution State | Contrasts with the boat conformation observed in solution | acs.org |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an essential tool for the separation, purification, and assessment of the purity of 1,2-5,6-di-O-cyclohexylidene-myo-inositol. Given its role as a precursor in the synthesis of more complex molecules, ensuring its chemical and stereochemical purity is paramount.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile organic compounds. It is employed to separate the desired compound from starting materials, by-products, and regioisomers that may form during its synthesis. The synthesis of protected inositols often yields a mixture of isomers, such as 1,2:4,5-di-O-cyclohexylidene-myo-inositol and 1,2:5,6-di-O-cyclohexylidene-myo-inositol, which can be effectively separated and quantified using HPLC. uni-koeln.de

The method's effectiveness relies on the differential partitioning of the analytes between a stationary phase (packed in a column) and a mobile phase. For inositol derivatives, reversed-phase HPLC is common, where a nonpolar stationary phase is used with a polar mobile phase, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. pnas.org Preparative HPLC can be used to purify multigram quantities of these derivatives, ensuring a high degree of purity for subsequent synthetic steps. pnas.org

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Mode | Preparative HPLC | Purification | pnas.org |

| Mobile Phase | Methanol/Water Step-Gradient | Elution of Compound | pnas.org |

| Detection | UV or Refractive Index (typical) | Quantification and Purity Assessment | uma.es |

| Application | Separation of isomers and purification of final product. | Ensuring high purity for subsequent use. | uni-koeln.depnas.org |

Since this compound is a chiral molecule, it exists as a pair of enantiomers. In many stereospecific syntheses, it is crucial to use a single enantiomer. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. heraldopenaccess.us This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation.

The determination of enantiomeric excess is critical after resolution procedures, such as enzymatic resolution or diastereomeric crystallization, to confirm the success of the separation. acs.orgacs.orgrsc.org Chiral HPLC methods provide high resolution and sensitivity, allowing for the accurate quantification of even minor amounts of the unwanted enantiomer. nih.gov The choice of the chiral stationary phase and the mobile phase composition are optimized to achieve baseline separation of the enantiomeric peaks. uma.es

| Parameter | Description | Reference |

|---|---|---|

| Principle | Separation of enantiomers based on differential interaction with a Chiral Stationary Phase (CSP). | heraldopenaccess.us |

| Objective | To quantify the ratio of the two enantiomers in a mixture, expressed as enantiomeric excess (ee). | uma.es |

| Application | Quality control after enantioselective synthesis or chiral resolution of this compound. | acs.orgacs.org |

| Detection | Typically uses non-specific detectors like UV or fluorescence. | uma.es |

Computational and Theoretical Studies

Quantum Mechanical Calculations (e.g., Hartree-Fock, MP2, DFT) for Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic properties and relative stabilities of different conformations of myo-inositol derivatives. Various levels of theory, including Hartree-Fock (HF), Møller-Plesset second-order perturbation (MP2), and Density Functional Theory (DFT), have been employed to study these complex molecules. skku.edu

For instance, studies on related di-protected myo-inositol systems have shown that the choice of theoretical method and basis set is crucial for accurately predicting conformational energies, especially when internal hydrogen bonding is a factor. acs.org While different methods often show consistency in predicting relative conformational stability, higher levels of theory are generally required for precise energy calculations. acs.org DFT calculations, particularly using the B3LYP functional, have been widely applied to analyze the structural and molecular characteristics of inositol (B14025) and its derivatives, providing insights into reactive sites. researchgate.netresearchgate.netniscpr.res.in These calculations help determine molecular descriptors such as HOMO-LUMO energy gaps, which are indicative of the molecule's reactivity and charge transfer properties. researchgate.net

Table 1: Quantum Mechanical Methods Used in Myo-Inositol Derivative Studies

| Calculation Method | Application | Reference |

|---|---|---|

| Hartree-Fock (HF) | Investigating electronic structure and regioselectivity. | skku.edu |

| Møller-Plesset (MP2) | Calculating relative energies of conformers and intermediates. | skku.edu |

| Density Functional Theory (DFT) | Analyzing reactive sites, HOMO-LUMO energies, and molecular electrostatic potential. | skku.eduresearchgate.netresearchgate.netniscpr.res.in |

A key application of quantum mechanical calculations is the prediction of regioselectivity in chemical reactions. For myo-inositol derivatives with multiple free hydroxyl groups, such as 1,2:5,6-di-O-cyclohexylidene-myo-inositol (which has free hydroxyls at the C-3 and C-4 positions), predicting which site will react preferentially is a significant synthetic challenge.

Theoretical studies on the analogous 1,2:4,5-di-O-methylidene-myo-inositol have been undertaken to understand the experimental observation that derivatization occurs predominantly at the O3 position. skku.edu Initial calculations at the MP2 and DFT levels in the gas phase failed to explain this preference. This discrepancy highlighted the importance of environmental factors in determining reaction outcomes. skku.edu The regioselectivity in O-alkylation reactions of myo-inositol derivatives is also influenced by the chelation of metal ions (like Na⁺ or Li⁺) with adjacent hydroxyl and oxygen atoms, a factor that can be modeled computationally. researchgate.net Computational workflows based on quantum mechanics are increasingly being developed to predict the regioselectivity of various organic reactions with greater accuracy. beilstein-journals.orgresearchgate.net

Molecular Dynamics and Conformational Analysis

The flexible six-membered ring of myo-inositol can adopt various conformations, primarily chair and boat forms. The bulky cyclohexylidene protecting groups in 1,2:5,6-di-O-cyclohexylidene-myo-inositol significantly influence its conformational landscape.

Conformational analysis of esters of 1,2:5,6-di-O-cyclohexylidene-myo-inositol has revealed a fascinating divergence between their solid-state and solution-state structures. acs.org In the solid state, these molecules adopt a chair conformation. However, in solution, they preferentially adopt a boat conformation. This preference is unusual, as the boat form is typically higher in energy than the chair form for cyclohexane (B81311) rings. The stability of the boat conformation in solution is attributed to a weak, noncovalent intramolecular C-H···O hydrogen bond between H6 and O3 of the cyclitol ring. acs.org This interaction overcomes the inherent instability of the boat form, demonstrating the powerful role of weak interactions in dictating molecular shape.

Simulations of the myo-inositol ring conformation are critical for understanding its behavior. For 1,2:5,6-di-O-cyclohexylidene-myo-inositol derivatives, molecular mechanics (MM2) energy minimization methods have been used to visualize the solution-state conformation. acs.org By using experimental ³JHH coupling constants from NMR to determine dihedral angles, researchers can build accurate models of the molecule's shape in solution, confirming the boat conformation. acs.org

In the broader context of inositol chemistry, the conformation of the myo-inositol ring is known to be highly dependent on its substitution pattern. For example, in inositol polyphosphates, the presence of numerous bulky, charged phosphate (B84403) groups can induce a "ring-flip" from the more stable chair form (one axial, five equatorial substituents) to a sterically hindered one (five axial, one equatorial substituent) under specific pH conditions. nih.govnih.gov This principle underscores how the large cyclohexylidene groups can similarly dictate the conformational equilibrium of the inositol ring.

Table 2: Conformational States of 1,2:5,6-di-O-cyclohexylidene-myo-inositol Derivatives

| State | Predominant Conformation | Stabilizing Interaction | Reference |

|---|---|---|---|

| Solid State | Chair | Intermolecular C-H···O hydrogen bonds | acs.org |

Solvent effects play a crucial role in the reactivity and regioselectivity of myo-inositol derivatives. This is particularly true for highly polar molecules that have limited solubility except in polar solvents. skku.edu

Self-Consistent Reaction Field (SCRF) calculations are a computational method used to model the influence of a solvent's dielectric constant on a molecule's electronic structure and reactivity. In the study of 1,2:4,5-di-O-methylidene-myo-inositol, SCRF calculations were essential to correctly predict the observed regioselectivity. skku.edu When a high dielectric constant (ε = 40) was incorporated into the calculations, the results aligned with the experimental finding that the O3 position is the major site for derivatization. The solvent was found to reduce both the Coulombic repulsion between the deprotonated oxygen and its neighboring oxygen and the anisotropic polarization from the associated sodium ion, thereby favoring the O3 position. skku.edu

Experimental studies on 1,2:5,6-di-O-cyclohexylidene-myo-inositol esters in a range of deuterated solvents with varying polarities (from benzene-d₆ to DMSO-d₆) confirmed that the boat conformation is maintained irrespective of the solvent. acs.org This suggests that the intramolecular hydrogen bond stabilizing the boat form is sufficiently strong to persist across a wide spectrum of solvent environments.

Modeling of Myo-Inositol Derivative Interactions (General Chemical Interactions)

Modeling the interactions of myo-inositol derivatives is key to understanding their chemical behavior. For 1,2:5,6-di-O-cyclohexylidene-myo-inositol, the most significant modeled interactions are the noncovalent C-H···O hydrogen bonds. acs.org In the solid state, a network of intermolecular C-H···O bonds forces the molecule into a chair conformation. In contrast, in solution, a specific intramolecular C-H···O bond stabilizes the boat conformation. acs.org

Furthermore, the reactivity of the free hydroxyl groups is heavily influenced by their ability to chelate metal ions. researchgate.net In O-alkylation reactions involving alkali metal alkoxides, the regioselectivity is often dictated by the formation of a chelate between the metal ion and vicinal cis-oxygen atoms, an interaction that can be computationally modeled to predict reaction outcomes. researchgate.net Metal trifluoromethanesulfonates have also been used to catalyze regioselective acylation, indicating the importance of metal-hydroxyl interactions in directing chemical transformations. rsc.org

Future Directions and Emerging Research Avenues

Development of Novel Protecting Group Strategies for Myo-Inositol Derivatives

The selective manipulation of the six hydroxyl groups of myo-inositol is a significant challenge that necessitates a diverse toolbox of protecting groups. While traditional methods like ketalization have been widely used, the demand for more sophisticated and orthogonally protected derivatives has driven the development of new strategies.

Orthoester Protecting Groups: A significant advancement has been the use of myo-inositol orthoesters as versatile intermediates. semanticscholar.org These orthoesters can be prepared in large quantities as a single product, unlike ketalization which often results in a mixture of isomers requiring tedious separation. semanticscholar.org The rigid adamantane-like structure of myo-inositol orthoesters allows for selective and sometimes unusual reactions, such as the use of tosylates for protection, which is not typically feasible for simple alcohols. indianchemicalsociety.com Furthermore, the three protected 1,3,5-hydroxyl groups in orthoesters can be cleaved sequentially under reductive conditions, offering a pathway to selectively functionalized inositols. indianchemicalsociety.com

Orthogonal Protecting Group Strategies: The development of protocols to obtain orthogonally protected myo-inositol compounds is a key area of research. unimi.it This allows for the selective deprotection and functionalization of specific hydroxyl groups without affecting others. For instance, a synthetic protocol has been developed to produce orthogonally protected compounds with a focus on preparing 2-O-alkylated derivatives. unimi.it This involves the use of trityl (Tr) and benzyl (B1604629) (Bn) groups in conjunction with orthoformate protection to achieve selective functionalization. unimi.itresearchgate.net

Chelation-Controlled Regioselective Protection: A more subtle and elegant approach involves leveraging the chelating properties of alkali metal ions to control regioselectivity. A method has been described for the completely regioselective protection of the three secondary hydroxyl groups of myo-inositol orthoester derivatives. researchgate.net This strategy utilizes the differences in the ability of alkali metal alkoxides (e.g., sodium vs. lithium) to form chelates, thereby directing the regioselectivity of O-substitution reactions. researchgate.net This chelation-controlled approach can override steric hindrance, providing access to specific, orthogonally protected myo-inositol derivatives. researchgate.net

These novel strategies are moving the field beyond simple statistical protection, offering chemists precise control over the complex architecture of myo-inositol, thereby enabling the synthesis of increasingly complex and targeted molecules.

Green Chemistry Approaches in Myo-Inositol Synthesis

The traditional industrial production of myo-inositol relies on the acid hydrolysis of phytic acid, a process that suffers from significant drawbacks, including phosphorus pollution and complex product separation, leading to high costs. nih.gov In response to these challenges, green chemistry principles are being increasingly applied to the synthesis and modification of myo-inositol and its derivatives.

Biocatalytic and Fermentative Production: A major thrust in green myo-inositol synthesis is the shift towards biological methods. Microbial fermentation and in vitro enzymatic biocatalysis are emerging as viable and cost-effective alternatives to chemical hydrolysis. nih.gov These methods utilize cheap raw materials and operate under milder, more environmentally benign conditions. nih.gov For example, creative strategies have been developed for the efficient biosynthesis of myo-inositol in Escherichia coli through the synergetic utilization of glucose and glycerol. nih.gov

In Vitro Enzymatic Cascades: In vitro cascade enzymatic biocatalysis involves the use of multiple enzymes in a one-pot reaction to transform various substrates into myo-inositol. nih.gov This approach offers several advantages, including high specificity, mild reaction conditions, and the potential for high volumetric productivity. nih.gov Research in this area focuses on the design of different enzymatic pathways, the sourcing of robust enzymes, and the optimization of catalytic conditions. nih.gov

Photosynthetic Biosynthesis: A particularly innovative green approach is the light-driven biosynthesis of myo-inositol directly from carbon dioxide. frontiersin.org Researchers have successfully engineered the model photosynthetic cyanobacterium Synechocystis sp. PCC 6803 to produce myo-inositol. frontiersin.org By overexpressing key genes in the myo-inositol synthesis pathway and redirecting cellular carbon flux, a significant increase in production has been achieved. frontiersin.org This method represents a renewable and sustainable strategy for myo-inositol production that could be further optimized for industrial application. frontiersin.org

These green chemistry approaches not only address the environmental concerns associated with traditional methods but also offer the potential for more efficient and cost-effective production of myo-inositol and its derivatives, making this valuable molecule more accessible for a wider range of applications.

Expanding the Scope of Myo-Inositol Derivative Applications in Synthetic Chemistry

The utility of myo-inositol as a chiral precursor extends far beyond its role in the synthesis of phosphoinositols. Its densely functionalized and stereochemically rich scaffold makes it an ideal starting material for the total synthesis of a diverse array of natural products and biologically active molecules.

Myo-Inositol as a Chiral Synthon for Natural Product Synthesis: The progress in the chemistry of inositols over the past few decades has encouraged organic chemists to explore the use of the readily available myo-inositol as a starting point for the synthesis of various natural products. indianchemicalsociety.com Its application has led to the successful synthesis of complex molecules such as cyclitols, valienamine, nojirimycin, cyclophellitol, and tetrodotoxin. indianchemicalsociety.com The ability to selectively protect and manipulate the hydroxyl groups of myo-inositol allows for the construction of intricate molecular architectures with high stereochemical control.

Key Intermediates for Glycosylphosphatidylinositol (GPI) Anchors: Chiral myo-inositol derivatives are crucial intermediates in the synthesis of glycosylphosphatidylinositol (GPI) anchors. nih.gov These complex glycolipids are responsible for anchoring a variety of proteins to the cell surface in eukaryotes. The development of efficient methods for the large-scale synthesis of myo-inositol derivatives with differentiated hydroxyl groups at the 1, 2, and 6 positions is critical for advancing research in this area. nih.gov

Emerging Roles in Medicinal Chemistry: The therapeutic potential of myo-inositol and its derivatives is an area of growing interest. These compounds are being investigated for the treatment of a wide range of human diseases, including diabetes, cancer, and various neurological disorders. nih.govresearchgate.net The diverse biological activities of myo-inositol derivatives stem from their involvement in numerous cellular processes, such as signal transduction, modulation of reactive oxygen species, and regulation of ion channel permeability. unimi.itnih.gov As our understanding of the pharmacological roles of these compounds deepens, the demand for novel synthetic derivatives with tailored properties is expected to increase, further expanding the applications of myo-inositol in medicinal chemistry. nih.gov For instance, myo-inositol derivatives are being explored for their potential in treating polycystic ovary syndrome (PCOS) and other conditions related to female infertility. mdpi.com

The continued development of innovative synthetic methodologies, coupled with a deeper understanding of the biological roles of myo-inositol and its derivatives, will undoubtedly lead to new and exciting applications in synthetic chemistry, drug discovery, and materials science.

Q & A

Q. Tables

Table 1. Key Reaction Conditions for Phosphorylation

| Parameter | Optimal Range | Impact on Selectivity |

|---|---|---|

| Temperature | −20°C to 0°C | Reduces side reactions |

| Solvent | Anhydrous THF | Minimizes hydrolysis |

| Phosphorylating Agent | 1.5–2.0 equivalents | Balances conversion and purity |

Table 2. Analytical Techniques for Structural Validation

| Technique | Application | Key Signals/Parameters |

|---|---|---|

| ¹H/¹³C NMR | Cyclohexylidene group integrity | δ 1.4–1.8 ppm (cyclohexyl CH₂) |

| ³¹P NMR | Phosphate ester identification | δ −2 to +2 ppm (monoesters) |

| Chiral HPLC | Enantiomeric purity | Retention time (D vs. L) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.